2-(4-methylphenyl)-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-METHYLPHENYL)-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core or the prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the quinoline core or the carboxamide group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
4-Methylquinoline: Similar structure with a methyl group at the 4-position.
N,N-Dialkylquinoline Carboxamides: Compounds with similar functional groups but different alkyl chains.
Uniqueness
2-(4-METHYLPHENYL)-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N,N-bis(prop-2-enyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H22N2O/c1-4-14-25(15-5-2)23(26)20-16-22(18-12-10-17(3)11-13-18)24-21-9-7-6-8-19(20)21/h4-13,16H,1-2,14-15H2,3H3 |
InChI Key |
XCHQBIAWXLRVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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